[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride
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Overview
Description
[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride typically involves the use of “click” chemistry, a term that refers to a class of biocompatible chemical reactions that are modular, wide in scope, and give high yields. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated triazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile scaffold in organic synthesis.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to inhibit enzymes like carbonic anhydrase .
Medicine: Triazole derivatives are explored for their antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition of enzyme activity . The compound may also interact with nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound used in various chemical reactions.
1,2,4-Triazole: Another triazole isomer with different chemical properties and applications.
3-amino-1,2,4-triazole: A compound with similar structural features but different reactivity and applications.
Uniqueness: The uniqueness of [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride lies in its specific functional groups, which confer distinct reactivity and potential applications. The presence of the amino and hydroxyl groups allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C6H13ClN4O |
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Molecular Weight |
192.65 g/mol |
IUPAC Name |
[1-(3-aminopropyl)triazol-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H12N4O.ClH/c7-2-1-3-10-4-6(5-11)8-9-10;/h4,11H,1-3,5,7H2;1H |
InChI Key |
LGSIYTIXJBLGFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CCCN)CO.Cl |
Origin of Product |
United States |
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